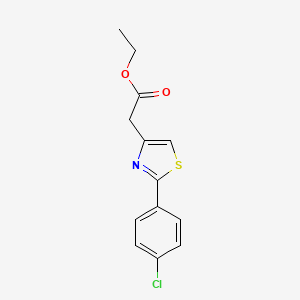

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Descripción general

Descripción

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the thiazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea in the presence of a base. For example, 4-chlorophenacyl bromide can be reacted with thiourea in ethanol to form 2-(4-chlorophenyl)thiazole.

Esterification: The resulting 2-(4-chlorophenyl)thiazole is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction yields this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key Conditions and Products

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Esterification and Transesterification

The carboxylic acid derivative can be re-esterified to form new esters.

Example Reaction

| Starting Material | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)thiazol-4-ylacetic acid | Methanol, dry HCl gas | Reflux, 2 hours | Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate |

Industrial Application :

Continuous flow reactors optimize esterification efficiency, enabling scalable production .

Nucleophilic Substitution

The thiazole ring and chlorophenyl group participate in substitution reactions.

Notable Reactions

-

Cyanide Substitution :

-

Amide Formation :

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis.

Case Study: 1,2,4-Oxadiazole Formation

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-(2-phenylthiazol-4-yl)acetate + N'-hydroxybenzimidamide | K₂CO₃, DMSO, 130°C (sealed tube) | 3-Phenyl-5-[(2-phenylthiazol-4-yl)methyl]-1,2,4-oxadiazole | 40% |

Mechanism :

The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring .

Functionalization of the Thiazole Ring

The sulfur and nitrogen atoms in the thiazole ring enable further modifications.

Oxidation Reactions

While direct evidence for this compound is limited, analogous thiazoles undergo:

-

S-Oxidation : Using H₂O₂ or m-CPBA to form sulfoxides/sulfones.

-

Electrophilic Aromatic Substitution : Halogenation or nitration at the thiazole C5 position .

Industrial and Pharmacological Derivatives

Derivatives of this compound exhibit enhanced bioactivity:

| Derivative | Modification | Application | Source |

|---|---|---|---|

| Sodium 2-(4-chlorophenyl)thiazol-4-ylacetate | Carboxylate salt formation | Improved water solubility | |

| N-acylated thiazoles | Amide bond formation | Anticancer agents |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group enhances its lipophilicity, making it suitable for various biological interactions. Its molecular formula is , with a molecular weight of approximately 281.76 g/mol .

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that thiazole-bearing compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

Anticonvulsant Properties

Thiazole derivatives have also shown significant anticonvulsant activity. Research indicates that para-halogen-substituted phenyl groups on thiazole rings are crucial for enhancing anticonvulsant effects. This compound may exhibit similar properties, warranting further investigation into its efficacy in seizure models .

Agricultural Applications

Pesticide Development

The thiazole moiety has been recognized for its potential in developing agrochemicals. This compound can serve as a lead compound in designing new pesticides due to its biological activity against pests. Studies have shown that thiazole derivatives possess insecticidal and fungicidal properties, making them viable candidates for agricultural applications .

Material Science Applications

Polymer Chemistry

In material science, the compound can be utilized in synthesizing polymers with specific properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength, leading to advanced materials suitable for various applications, including coatings and composites.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate can be compared with other thiazole derivatives:

Ethyl 2-aminothiazole-4-acetate: Similar in structure but with an amino group instead of a chlorophenyl group, leading to different biological activities.

2-(4-chlorophenyl)thiazole: Lacks the ester group, which affects its reactivity and applications.

2,4-Disubstituted Thiazoles: These compounds have substituents at both the 2 and 4 positions of the thiazole ring, leading to diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a 4-chlorophenyl group and an ethyl acetate moiety. The presence of both sulfur and nitrogen in the thiazole ring contributes to its unique chemical reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : this compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves the inhibition of bacterial enzyme activity, which is crucial for microbial growth.

- Antifungal Properties : Studies indicate that this compound can inhibit the growth of fungal pathogens, making it a candidate for antifungal drug development.

- Anticancer Potential : Research has highlighted its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 12.15 µM, indicating potent antiproliferative activity. It also inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, leading to the inhibition of microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : The compound can modulate signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Chlorine substitution on phenyl group | Enhanced lipophilicity and biological activity |

| Ethyl 2-amino-thiazole-4-acetate | Amino group instead of chlorophenyl | Increased reactivity towards electrophiles |

| 2-(4-chlorophenyl)thiazole | Lacks ester group | Different reactivity and applications |

Case Studies

- Anticancer Activity Study : A study conducted on MCF-7 cells revealed that this compound induced apoptosis and cell cycle arrest at the G1 phase. This study emphasized the compound's potential as an anticancer agent due to its ability to interfere with cellular processes critical for tumor growth .

- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of this compound against various pathogens. It demonstrated significant inhibitory effects on gram-positive and gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Propiedades

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDNBASRFGRNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174154 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-70-1 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.